molecular formula C12H19NO4 B6786392 N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methyl-5-oxaspiro[2.4]heptane-2-carboxamide

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methyl-5-oxaspiro[2.4]heptane-2-carboxamide

Cat. No.: B6786392
M. Wt: 241.28 g/mol
InChI Key: ZOEDQOWTLZNMEF-WDHPUFTPSA-N
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Description

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methyl-5-oxaspiro[2.4]heptane-2-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a spiro[2.4]heptane core, which is a bicyclic system where two rings share a single atom, and a hydroxyoxolan group, which is a five-membered ring containing an oxygen atom.

Properties

IUPAC Name

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methyl-5-oxaspiro[2.4]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-13(9-5-17-6-10(9)14)11(15)8-4-12(8)2-3-16-7-12/h8-10,14H,2-7H2,1H3/t8?,9-,10-,12?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEDQOWTLZNMEF-WDHPUFTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1COCC1O)C(=O)C2CC23CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1COC[C@H]1O)C(=O)C2CC23CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methyl-5-oxaspiro[2.4]heptane-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spiro[2.4]heptane core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Hydroxyoxolan Group: The hydroxyoxolan group can be introduced via a ring-opening reaction of an epoxide with a suitable nucleophile, followed by cyclization to form the oxolan ring.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methyl-5-oxaspiro[2.4]heptane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methyl-5-oxaspiro[2.4]heptane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methyl-5-oxaspiro[2.4]heptane-2-carboxamide involves its interaction with specific molecular targets. The hydroxyoxolan group may interact with enzymes or receptors, leading to modulation of their activity. The spirocyclic core may provide structural stability and enhance binding affinity to the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methyl-5-oxaspiro[2.4]heptane-2-carboxamide shares similarities with other spirocyclic compounds and oxolan derivatives.
  • Examples include spiro[2.4]heptane derivatives and oxolan-based compounds.

Uniqueness

  • The unique combination of the spirocyclic core and the hydroxyoxolan group distinguishes this compound from others.
  • Its specific structural features contribute to its unique chemical and biological properties.

This detailed article provides a comprehensive overview of N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methyl-5-oxaspiro[24]heptane-2-carboxamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

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